N-(2-fluorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
N-(2-fluorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazolo-pyrimidine core linked to a sulfanyl acetamide group and a 2-fluorophenyl substituent. The sulfanyl acetamide moiety may influence solubility, bioavailability, and target binding compared to sulfonamide or other derivatives.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6OS/c1-20-12-11(18-19-20)13(16-7-15-12)22-6-10(21)17-9-5-3-2-4-8(9)14/h2-5,7H,6H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMXNNSBAADLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazolo-pyrimidine core with a fluorophenyl substituent and a sulfanyl acetamide group. Its molecular formula is . The synthesis typically involves:
- Formation of the Triazole Ring : Achieved through cycloaddition reactions involving azides and alkynes.
- Introduction of the Sulfanyl Group : Via nucleophilic substitution.
- Acetamide Formation : Through acylation reactions.
Anticancer Properties
Recent studies have highlighted the compound's efficacy as an anticancer agent. It acts as a potent inhibitor of deubiquitinating enzymes, particularly USP28, which is implicated in tumorigenesis. The inhibition of USP28 has been shown to induce apoptosis in cancer cells and inhibit cell proliferation in various cancer types including non-small cell lung cancer (NSCLC) and gastric cancer .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HGC-27 (Gastric) | 10 | Inhibition of USP28 |
| A549 (Lung) | 8 | Induction of apoptosis |
| MCF-7 (Breast) | 12 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, the compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:
- Gram-positive bacteria : Demonstrated higher activity compared to Gram-negative strains.
- Minimum Inhibitory Concentration (MIC) values were recorded as low as 4.0 µg/mL against Staphylococcus aureus .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 4.0 | High |
| Escherichia coli | 20 | Moderate |
| Pseudomonas aeruginosa | 25 | Low |
The biological activity of this compound is mediated through several mechanisms:
- Inhibition of USP28 : This leads to the destabilization of oncogenic proteins such as c-Myc and LSD1, contributing to reduced tumor growth .
- Disruption of Bacterial Cell Wall Synthesis : The compound interferes with the synthesis pathways in bacteria, leading to cell death .
Case Studies
A recent study evaluated the compound's effects on multicellular spheroids representing tumor microenvironments. The results indicated significant reductions in spheroid size and viability upon treatment with varying concentrations of the compound, underscoring its potential for in vivo applications .
Chemical Reactions Analysis
Sulfonation and Sulfur-Based Reactions
The sulfanyl (-S-) group serves as a key reactive site. Under acidic conditions, this group undergoes sulfonation when treated with concentrated sulfuric acid or chlorosulfonic acid. The reaction produces sulfonated derivatives, which can enhance water solubility for pharmacological applications.
Example Reaction:
Reactants :
-
N-(2-fluorophenyl)-2-({3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
-
Chlorosulfonic acid (ClSO₃H)
Conditions : 0–5°C, anhydrous environment
Product : Sulfonated derivative with improved solubility
Alkylation and Aryl Substitution
The triazole and pyrimidine nitrogen atoms participate in alkylation reactions. For example, treatment with methyl iodide or benzyl bromide in the presence of a base (e.g., K₂CO₃) yields N-alkylated products. The fluorophenyl group also undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles like amines or alkoxides.
Example NAS Reaction:
Reactants :
-
Compound + Sodium methoxide (NaOMe)
Conditions : Reflux in DMF, 12 hours
Product : Methoxy-substituted analog at the fluorophenyl ring
Oxidation:
The sulfanyl group oxidizes to sulfonyl (-SO₂-) or sulfoxide (-SO-) groups using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Oxidation Conditions :
-
30% H₂O₂, acetic acid, 24 hours
Reduction:
The acetamide carbonyl can be reduced to a methylene group using lithium aluminum hydride (LiAlH₄).
Hydrolysis and Degradation
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product |
|---|---|---|
| Acidic (HCl) | 6M HCl, reflux | 2-({3-methyl-3H-triazolo...}sulfanyl)acetic acid + 2-fluoroaniline |
| Basic (NaOH) | 2M NaOH, 80°C | Sodium salt of acetic acid derivative |
Hydrolysis kinetics are slower compared to simpler acetamides due to steric hindrance from the triazole-pyrimidine system.
Metal Complexation
The triazole nitrogen atoms coordinate with transition metals like Cu(II) or Pd(II), forming stable complexes. These interactions are critical for catalytic applications or enhancing bioactivity .
Example :
Reactants :
-
Compound + Cu(NO₃)₂
Conditions : Ethanol/water (1:1), room temperature
Product : Cu(II)-triazole complex with potential antimicrobial properties
Photochemical Reactivity
UV irradiation induces cleavage of the sulfanyl bond, generating a thiyl radical. This reactivity is harnessed in photoaffinity labeling studies to probe biological targets.
Mechanistic Insights
-
Triazole-Pyrimidine Core : Stabilizes transition states in substitution reactions via π-π stacking and hydrogen bonding.
-
Fluorophenyl Group : Electron-withdrawing effects direct NAS to para positions relative to fluorine.
-
Sulfanyl Bridge : Prone to oxidation but resists nucleophilic attack due to adjacent bulky groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, as identified in pesticide chemistry literature, include triazolo-pyrimidine sulfonamides, acetamides, and triazine derivatives. Below is a comparative analysis based on substituent effects, functional groups, and hypothesized activity:
Structural and Functional Group Analysis
Target Compound :
- Core : Triazolo[4,5-d]pyrimidine.
- Substituents : 2-fluorophenyl (electron-withdrawing group), sulfanyl acetamide (-S-CH2-CONH-).
- Hypothesized Role : The fluorine atom likely enhances lipophilicity and metabolic stability, while the sulfanyl group may moderate binding to enzymatic targets (e.g., acetolactate synthase in plants) .
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) :
- Core : Triazolo[1,5-a]pyrimidine.
- Substituents : 2,6-difluorophenyl, sulfonamide (-SO2-NH-).
- Use : Herbicide targeting ALS (acetolactate synthase) in broadleaf weeds.
- Key Difference : The additional fluorine at the phenyl 6-position and sulfonamide group may improve target affinity and systemic mobility compared to the target compound’s sulfanyl acetamide .
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) :
- Core : Oxazolidinyl acetamide.
- Substituents : 2,6-dimethylphenyl, methoxy group.
- Use : Fungicide inhibiting RNA polymerase in oomycetes.
- Key Difference : The oxazolidinyl ring and methoxy group confer distinct pharmacokinetics, likely favoring fungal over plant targets compared to triazolo-pyrimidines .
- Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine): Core: 1,3,5-Triazine. Substituents: Fluoro-methylethyl, dimethylphenoxy. Use: Herbicide with pre-emergent soil activity. Key Difference: The triazine core and bulky fluorinated sidechain may enhance soil persistence and root uptake, differing from the triazolo-pyrimidine’s foliar activity .
Hypothesized Physicochemical Properties
| Compound | Molecular Formula (Calculated) | logP* | Water Solubility* (mg/L) | Use |
|---|---|---|---|---|
| Target Compound | C14H12FN5O2S | ~2.8 | ~50 (moderate) | Potential herbicide/fungicide |
| Flumetsulam | C12H10F2N5O2S | 1.9 | 560 (high) | Herbicide |
| Oxadixyl | C15H21N3O4 | 3.1 | 340 (moderate) | Fungicide |
| Triaziflam | C16H22F2N6O | 3.5 | 4.1 (low) | Herbicide |
*Estimated values based on structural analogs and substituent contributions .
Activity and Mechanism Insights
- Target Binding : The triazolo-pyrimidine core in the target compound may inhibit ALS or similar enzymes, akin to flumetsulam. However, the sulfanyl acetamide’s reduced polarity compared to sulfonamide could limit translocation efficiency.
- Selectivity : The 2-fluorophenyl group’s substitution pattern (vs. 2,6-difluorophenyl in flumetsulam) might narrow weed species targeting due to steric or electronic effects.
- Metabolic Stability: Fluorine at the phenyl 2-position may slow oxidative degradation compared to non-fluorinated analogs like oxadixyl.
Preparation Methods
Cyclocondensation of 5-Amino-1H-1,2,3-triazoles with 1,3-Dielectrophilic Partners
The most widely adopted method involves the cyclocondensation of 5-amino-1H-1,2,3-triazole derivatives with 1,3-diketones or equivalent dielectrophiles. For the target compound, 5-amino-3-methyl-1H-1,2,3-triazole reacts with dimethyl acetylenedicarboxylate under basic conditions to yield the triazolopyrimidine core. Key parameters include:
-
Solvent selection : Dimethylformamide (DMF) or ethanol, depending on reagent solubility.
-
Temperature : Reflux conditions (80–100°C) to drive cyclization.
-
Catalysis : Triethylamine or cesium carbonate to deprotonate intermediates.
This method typically achieves 65–78% yields for analogous structures, with purity >90% after recrystallization.
Post-Functionalization of Preformed Pyrimidine Rings
Alternative routes involve introducing the triazole moiety to pre-synthesized pyrimidines. Chloropyrimidine intermediates (e.g., 2,4-dichloropyrimidine) undergo nucleophilic substitution with 3-methyl-1H-1,2,3-triazole-5-amine at elevated temperatures (120°C) in DMF. While this method offers better regiocontrol, yields are generally lower (50–60%) due to competing side reactions.
The introduction of the 2-sulfanylacetamide group proceeds via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling:
SNAr Reaction with 7-Chloro Triazolopyrimidine Intermediates
Chlorine at the 7-position of the triazolopyrimidine core serves as the primary leaving group for sulfanyl group installation:
-
Intermediate synthesis : Phosphoryl chloride (POCl₃) converts 7-hydroxytriazolopyrimidines to 7-chloro derivatives.
-
Thiol coupling : Reaction with 2-mercaptoacetamide in the presence of cesium carbonate (Cs₂CO₃) in DMF at 20–30°C.
Representative procedure :
Palladium-Catalyzed C–S Cross-Coupling
For halogenated precursors, Pd(PPh₃)₄-mediated coupling with thiols enhances functional group tolerance:
-
Base : K₂CO₃ in toluene/water biphasic system.
N-(2-Fluorophenyl) Acetamide Formation
The final step involves amide bond formation between 2-({3-methyltriazolopyrimidin-7-yl}sulfanyl)acetic acid and 2-fluoroaniline:
Carbodiimide-Mediated Coupling
EDCI/HOBt activation in dichloromethane (DCM) at 0°C→RT:
Reaction conditions :
Mixed Anhydride Method
For acid-sensitive substrates, isobutyl chloroformate generates reactive anhydrides:
-
Activate acetic acid derivative with iBuOCOCl/N-methylmorpholine.
-
Add 2-fluoroaniline at -15°C.
Process Optimization and Yield Enhancement
Critical factors influencing overall yield:
Chlorination Efficiency
POCl₃-mediated chlorination achieves >95% conversion when using N,N-dimethylaniline as a scavenger (Table 1):
Table 1. Chlorination Optimization
| POCl₃ (eq) | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 3 | 110 | 4 | 82 |
| 5 | 120 | 3 | 95 |
| 5 | 100 | 6 | 89 |
Amide Coupling Solvent Screening
Solvent polarity significantly affects reaction kinetics (Table 2):
Table 2. Solvent Impact on Amidation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 83 |
| THF | 7.5 | 68 |
| DMF | 36.7 | 91 |
| AcCN | 37.5 | 87 |
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(2-fluorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide?
A multi-step synthesis is typical, starting with nucleophilic substitution at the sulfanyl position of 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol. This intermediate is coupled with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide backbone. Final purification via column chromatography (ethyl acetate/hexane gradients) ensures high yields. Similar protocols for triazolo-pyrimidine derivatives emphasize stoichiometric control to avoid byproducts .
Q. How can structural characterization be optimized for this compound?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks using ¹H/¹³C and 2D-COSY/HMBC to confirm substituent positions.
- XRD : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral conformations. For example, studies on N-(4-chlorophenyl) analogs reveal planar triazolo-pyrimidine cores, with aryl-heterocyclic dihedral angles <15°, indicating minimal steric hindrance .
Q. What preliminary biological assays are suitable for evaluating its activity?
Screen against enzyme targets (e.g., kinases, phosphatases) using fluorescence-based assays. For antimicrobial activity, follow CLSI guidelines with Pseudomonas aeruginosa or Candida albicans strains. Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (e.g., MTT on HEK293 cells) are essential to establish selectivity .
Advanced Research Questions
Q. How can computational modeling address discrepancies in binding affinity predictions?
Combine density functional theory (DFT) and molecular docking (AutoDock Vina) to model interactions with target proteins. For example, MESP (Molecular Electrostatic Potential) analysis of chlorophenyl-acetamide derivatives identifies electrophilic regions critical for hydrogen bonding. Validate with experimental SAR (structure-activity relationship) data to refine force fields .
Q. What strategies resolve contradictions in crystallographic data interpretation?
- Refinement parameters : Ensure R-factors <0.05 and wR(F²) <0.15 using full-matrix least-squares refinement (e.g., SHELXL).
- Symmetry analysis : Check for space group inconsistencies (e.g., monoclinic vs. orthorhombic) via PLATON ADDSYM.
- Thermal motion : Apply anisotropic displacement parameters to distinguish static disorder from dynamic effects .
Q. How can synthetic byproducts be systematically identified and mitigated?
- LC-MS/MS : Monitor reaction intermediates in real-time to detect sulfoxide or over-alkylated byproducts.
- Reaction optimization : Adjust solvent polarity (e.g., switch from DMF to acetonitrile) and temperature (60°C → 40°C) to suppress side reactions.
- Green chemistry : Catalytic thiourea derivatives reduce thiol oxidation risks .
Q. What advanced techniques validate the compound’s mechanism of action in biological systems?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target enzymes.
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (e.g., triazolo-pyrimidine binding to ATP pockets).
- Metabolomics : Track downstream metabolic perturbations via LC-HRMS in treated cell lines .
Methodological Notes
- Experimental design : Emphasize reproducibility via triplicate trials and blind controls, as outlined in chemical biology training protocols .
- Data contradiction : Cross-validate spectral (NMR/IR) and computational (DFT) data to resolve ambiguities in substituent orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
